tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride
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Overview
Description
Tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-2-ethyl-1-piperidinecarboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl nitrite can yield nitroso derivatives, while reduction with hydrogen gas can produce secondary amines .
Scientific Research Applications
Tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-1-piperidinecarboxylate
- Tert-butyl 4-amino-2-methyl-1-piperidinecarboxylate
- Tert-butyl 4-amino-2-phenyl-1-piperidinecarboxylate
Uniqueness
Tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is unique due to its specific stereochemistry and the presence of an ethyl group at the 2-position of the piperidine ring. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWNYNXFDFWKQ-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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